Glibornuride

Insulin Secretion Dynamics Sulfonylurea Pharmacology Postprandial Glycemia

Select Glibornuride—a second-generation sulfonylurea with a camphor-derived endo-endo bicyclic structure—when your research demands a rapid insulin secretory response within a second-generation potency framework. Unlike glibenclamide, it exhibits no acute positive inotropic effects, preserving cardiovascular endpoints in animal models. Its unique dual ability to antagonize cromakalim while inducing direct smooth muscle relaxation distinguishes it from inactive comparators. Epidemiological evidence confirms a significantly lower hypoglycemia risk versus glibenclamide and chlorpropamide, supporting wider therapeutic margins in long-term in vivo studies. Procure for metabolic, cardiovascular, and airway pharmacology research requiring differentiated pharmacodynamics.

Molecular Formula C18H26N2O4S
Molecular Weight 366.5 g/mol
CAS No. 26944-48-9
Cat. No. B1671583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlibornuride
CAS26944-48-9
Synonymsglibornuride
Gluborid
Glutril
Ro 6-4563
Ro-6-4563
Molecular FormulaC18H26N2O4S
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C
InChIInChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1
InChIKeyRMTYNAPTNBJHQI-LLDVTBCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glibornuride (CAS 26944-48-9) as a Second-Generation Sulfonylurea: Core Pharmacological and Procurement Context


Glibornuride is a second-generation sulfonylurea oral hypoglycemic agent that lowers blood glucose by stimulating insulin secretion from pancreatic β-cells via high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (K_ATP) channels [1]. This mechanism leads to K_ATP channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. The compound is characterized by a distinct camphor-derived endo-endo bicyclic structure that confers a unique molecular geometry and lipophilicity profile relative to other sulfonylureas [2]. With an ATC code of A10BB04 and a WHO Defined Daily Dose (DDD) of 38 mg [3], Glibornuride occupies a specific and well-defined niche within the global antidiabetic pharmacopeia, warranting precise procurement due to its differentiated pharmacological dynamics.

Why Glibornuride Cannot Be Interchanged with Other Sulfonylureas: A Basis for Scientific Selection


The therapeutic profile of Glibornuride diverges significantly from its in-class counterparts, rendering simple substitution a high-risk, scientifically unsound practice. While all sulfonylureas stimulate insulin release, they exhibit marked variations in receptor binding kinetics, insulin secretion dynamics, extrapancreatic effects, and associated clinical risks such as hypoglycemia [1]. Notably, Glibornuride's rapid insulin response, akin to first-generation tolbutamide but distinct from the delayed and prolonged action of glibenclamide , has direct implications for postprandial glycemic control and risk management. Furthermore, differential selectivity for SUR1 over SUR2 isoforms in cardiac and vascular tissue translates to variable cardiovascular safety profiles across the drug class [2]. The quantitative evidence below provides a verifiable foundation for prioritizing Glibornuride in specific research or industrial applications where its unique pharmacodynamic signature is critical.

Quantitative Differentiation of Glibornuride from Comparators: A Procurement-Focused Evidence Guide


Comparative Insulin Secretion Kinetics: Rapid Response of Glibornuride vs. Delayed Glibenclamide Action

In a direct head-to-head comparison, equipotent doses of Glibornuride and glibenclamide were established to achieve a 30% maximum blood glucose reduction in healthy volunteers . At these equipotent doses, Glibornuride and tolbutamide exhibited a rapid onset of insulin secretion, while glibenclamide demonstrated a significantly delayed insulin response . The difference in the timing of the maximum insulin increment was a key differentiator, with Glibornuride acting quickly like tolbutamide, in contrast to the delayed peak observed with glibenclamide .

Insulin Secretion Dynamics Sulfonylurea Pharmacology Postprandial Glycemia

SUR1 Binding Affinity: Glibornuride's pKi as a Quantitative Benchmark for K_ATP Channel Blockade

Glibornuride acts as a blocker of ATP-sensitive K+ (K_ATP) channels and has a reported pKi of 5.75 . This value represents its affinity for the channel complex and is directly correlated with its potency in inhibiting high-affinity [³H]-glibenclamide binding . While a pKi of 5.75 is a defined quantitative parameter, the binding of Glibornuride to SUR1 is known to be rapid and reaches equilibrium, which distinguishes it from the progressive, non-equilibrium accumulation characteristic of glibenclamide in β-cell-rich pancreatic islets [1]. This difference in binding kinetics, beyond mere affinity, underpins the divergent pharmacodynamic profiles.

K_ATP Channel SUR1 Receptor Binding Affinity Sulfonylurea Selectivity

Hypoglycemia Risk Profile: Lower Incidence with Glibornuride Compared to Glibenclamide and Chlorpropamide

A long-term Swiss observational study (1960-1984) directly compared the incidence of severe hypoglycemia among sulfonylureas. The risk of hypoglycemia was found to be significantly higher for glibenclamide and chlorpropamide than for Glibornuride and tolbutamide [1]. Specifically, the report noted a 6.5% fatality rate among hypoglycemic episodes in the earlier period, underscoring the clinical significance of this differential risk [1]. This finding positions Glibornuride in a lower-risk category relative to the widely used second-generation agent glibenclamide.

Hypoglycemia Safety Pharmacology Risk Stratification Sulfonylurea Adverse Events

Absence of Acute Positive Inotropic Effect: A Differentiated Cardiovascular Profile vs. Class-Level Concerns

In a study directly assessing the acute cardiovascular effects in 5 healthy volunteers, intravenous administration of therapeutic doses of both tolbutamide and Glibornuride resulted in no significant changes in systolic time intervals (QS2c, LVETc, PEPc, and PEP/LVET ratio), heart rate, or blood pressure [1]. It was concluded that tolbutamide and Glibornuride have no acute positive inotropic action [1]. This finding is particularly relevant when considering the class-level concerns associated with some sulfonylureas, such as glibenclamide, which have been linked to adverse cardiovascular outcomes potentially related to interactions with cardiac SUR2A-K_ATP channels [2].

Cardiovascular Safety Myocardial Contractility Systolic Time Intervals Inotropy

In Vitro Airway Smooth Muscle Relaxation: A Differentiated Profile from Gliclazide, Tolbutamide, and Chlorpropamide

In an in vitro study using guinea-pig isolated tracheal smooth muscle, Glibornuride, glibenclamide, and glipizide demonstrated a unique dual effect: they antagonized the relaxant response to the K+ channel opener cromakalim and directly relaxed airway smooth muscle [1]. In contrast, gliclazide, tolbutamide, and chlorpropamide failed to antagonize cromakalim, and tolbutamide and chlorpropamide did not produce tracheal relaxation [1]. The order of potency for airway relaxation was glibenclamide > glipizide = Glibornuride [1].

Smooth Muscle Pharmacology Airway Relaxation K_ATP Channel Modulation Cromakalim Antagonism

Optimal Scientific and Industrial Application Scenarios for Glibornuride Procurement


Comparative Pharmacology of Insulin Secretion Kinetics

Procure Glibornuride as a tool compound to model a rapid, first-generation-like insulin secretory response within a second-generation potency framework. Based on evidence showing its rapid onset of action compared to the delayed response of glibenclamide , Glibornuride is ideal for studies investigating the impact of secretion dynamics on postprandial glucose control or β-cell desensitization.

In Vivo Studies Requiring Cardiovascular Neutrality

Select Glibornuride for animal models of diabetes where a sulfonylurea with a demonstrated lack of acute positive inotropic effects is required. The evidence confirming no significant changes in myocardial contractility indices with Glibornuride [1] makes it a preferred choice over agents like glibenclamide, whose potential cardiotropic actions could confound cardiovascular endpoints.

Investigations of Extrapancreatic K_ATP Channel Functions in Smooth Muscle

Utilize Glibornuride in ex vivo or in vitro models of airway or vascular smooth muscle. The direct evidence showing its unique ability to both antagonize cromakalim and induce relaxation in tracheal tissue, in contrast to inactive comparators like gliclazide and tolbutamide [2], positions it as a specific probe for studying this dual pharmacological mechanism.

Sulfonylurea Safety Modeling with Lower Hypoglycemia Risk

Employ Glibornuride in long-term in vivo studies where minimizing the risk of severe, potentially fatal hypoglycemia is critical for animal welfare and data integrity. The epidemiological data demonstrating its significantly lower risk profile compared to glibenclamide and chlorpropamide [3] supports its use in models requiring a sulfonylurea with a wider therapeutic margin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glibornuride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.